

(R)-PF-06256142 supplier and purchasing information

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Compound of Interest		
Compound Name:	(R)-PF-06256142	
Cat. No.:	B609962	Get Quote

(R)-PF-06256142: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **(R)-PF-06256142**, a notable selective agonist for the dopamine D1 receptor. This guide covers supplier and purchasing information, the compound's mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Supplier and Purchasing Information

(R)-PF-06256142 and its racemic mixture, PF-06256142, are available from several chemical suppliers specializing in research compounds. The following table summarizes key purchasing information from a selection of vendors. It is important to note that the bioactivity is primarily associated with the (+)-enantiomer, while the (R)-enantiomer, according to some sources, exhibits lower activity. Researchers should carefully consider which form is appropriate for their studies.



Supplier	Product Name(s)	Catalog Number(s)	CAS Number	Notes
MedChemExpres s	PF-06256142, (R)-PF- 06256142	HY-119943	1609583-14-3 ((+)-enantiomer)	Offers both the potent (+)- enantiomer and the (R)- enantiomer. Available in various quantities. For research use only.[1][2]
Immunomart	PF-06256142, (R)-PF- 06256142	T12423, T72744	1609583-14-3, 1609583-15-4 ((R)-enantiomer)	Provides both PF-06256142 and its (R)- enantiomer, noting the latter exhibits low activity.[3][4]
MedKoo Biosciences	PF-06256142	555384	1609583-14-3 ((+)-enantiomer)	May require custom synthesis with a minimum order quantity. Lists CAS numbers for (+), (-), and racemic forms.[5][6]
Nordic Biosite	PF-06256142	T12423-100mg	1609583-14-3	Distributes TargetMol products.[7]
TargetMol	PF-06256142	T12423	1609583-14-3	A primary supplier of the compound.



Core Technical Details

PF-06256142 is a potent, selective, and orally active agonist of the dopamine D1 receptor, with a reported EC50 of 33 nM and a Ki of 12 nM.[1] It is a non-catecholamine agonist, a feature that contributes to its favorable pharmacokinetic properties and reduced receptor desensitization compared to traditional dopamine agonists.[8] The compound has demonstrated central nervous system (CNS) penetration and is being investigated for its therapeutic potential in conditions such as schizophrenia and Parkinson's disease.[1]

Mechanism of Action

As a D1 receptor agonist, PF-06256142 mimics the action of dopamine at this specific receptor subtype. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of DARPP-32 at Thr34 inhibits protein phosphatase-1, leading to a sustained state of phosphorylation for numerous downstream effector proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.[3]

The signaling pathway of the D1 receptor is complex and can also involve Gq/PLC signaling and the formation of hetero-oligomers with other receptors like D2, D3, A1, and NMDA receptors, which can modulate the primary signaling cascade.[3]



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Dopamine D1 Receptor Signaling Pathway Activated by PF-06256142

Experimental Protocols

The following are generalized experimental protocols derived from published in vivo studies using PF-06256142. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

In Vivo Assessment of Locomotor Activity in Mice

This experiment aims to evaluate the effect of PF-06256142 on spontaneous locomotor activity, a behavior modulated by the dopaminergic system.

Materials:

- (R)-PF-06256142
- Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, 90% sterile water)
- Male C57BL/6J mice
- Open-field activity chambers equipped with infrared beams

Procedure:

- Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
 Place each mouse in an individual open-field chamber and allow for a 30-60 minute habituation period.
- Drug Administration: Prepare fresh solutions of PF-06256142 in the vehicle on the day of the experiment. Administer PF-06256142 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).
- Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120 minutes.
- Data Analysis: Analyze the data by comparing the locomotor activity of the PF-06256142treated groups to the vehicle-treated control group using appropriate statistical tests (e.g.,



ANOVA followed by post-hoc tests).

Assessment of Pro-Cognitive Effects in a Rodent Model of Working Memory Deficit

This protocol describes the use of the radial arm maze to assess the ability of PF-06256142 to reverse working memory deficits induced by an NMDA receptor antagonist like ketamine.

Materials:

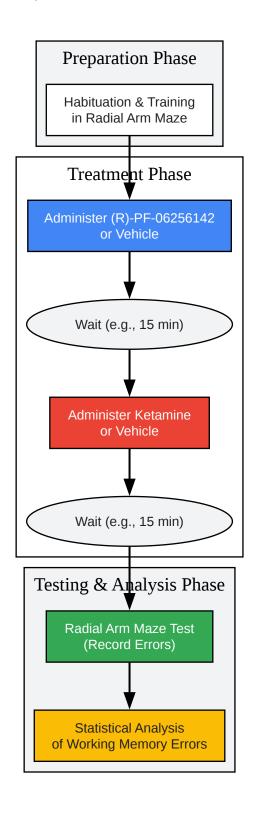
- (R)-PF-06256142
- Ketamine
- Vehicle solution
- Adult male rats
- Elevated eight-arm radial maze

Procedure:

- Habituation and Training: Habituate rats to the radial arm maze daily for several days. Train
 the rats on the working memory task, where they learn to visit each of the eight arms once to
 receive a food reward. Training continues until a stable baseline performance is achieved
 (e.g., minimal errors).
- Drug Administration:
 - Administer PF-06256142 or vehicle at the desired doses (e.g., 0.3, 1, 3 mg/kg, s.c.) at a set time before the test session (e.g., 30 minutes).
 - Administer ketamine (e.g., 3 mg/kg, s.c.) or vehicle at a set time after the PF-06256142 injection and before the test session (e.g., 15 minutes).
- Testing: Place the rat in the center of the maze and allow it to freely explore the arms for a set duration or until all baited arms have been visited. Record the number and type of errors (e.g., re-entry into a previously visited arm).



• Data Analysis: Compare the number of working memory errors between the different treatment groups using appropriate statistical analyses (e.g., Kruskal-Wallis test followed by Dunn's multiple comparison test).



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